2-Amino-1-(4-methyl-1,4-diazepan-1-yl)ethanone

Medicinal chemistry Fragment-based drug design Hydrogen-bond donor count

2-Amino-1-(4-methyl-1,4-diazepan-1-yl)ethanone (CAS 1042564-27-1) is a low-molecular-weight (171.24 g/mol) 1,4-diazepane derivative bearing a primary amino group on an ethanone spacer. Predicted physicochemical properties include a boiling point of 302.6±37.0 °C, density of 1.062±0.06 g/cm³, and a conjugate acid pKa of 8.55±0.29.

Molecular Formula C8H17N3O
Molecular Weight 171.24 g/mol
CAS No. 1042564-27-1
Cat. No. B3207471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(4-methyl-1,4-diazepan-1-yl)ethanone
CAS1042564-27-1
Molecular FormulaC8H17N3O
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCN1CCCN(CC1)C(=O)CN
InChIInChI=1S/C8H17N3O/c1-10-3-2-4-11(6-5-10)8(12)7-9/h2-7,9H2,1H3
InChIKeyFIWLXOVBBIJLJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-(4-methyl-1,4-diazepan-1-yl)ethanone (CAS 1042564-27-1) – Sourcing Guide & Comparator Baseline for a Diazepane-Acetamide Building Block


2-Amino-1-(4-methyl-1,4-diazepan-1-yl)ethanone (CAS 1042564-27-1) is a low-molecular-weight (171.24 g/mol) 1,4-diazepane derivative bearing a primary amino group on an ethanone spacer [1]. Predicted physicochemical properties include a boiling point of 302.6±37.0 °C, density of 1.062±0.06 g/cm³, and a conjugate acid pKa of 8.55±0.29 . The compound is inventoried by multiple suppliers at purities of 97–98% (HPLC) as a research intermediate and is valued as a privileged scaffold entry point for medicinal chemistry programs targeting coagulation factors, ion channels, GPCRs, and bacterial transferase enzymes .

Why Generic 1,4-Diazepane Building Blocks Cannot Replace 2-Amino-1-(4-methyl-1,4-diazepan-1-yl)ethanone in Medicinal Chemistry Campaigns


In the 1,4-diazepane fragment space, small structural perturbations produce large pharmacological shifts. Replacing the primary amino group of 2-amino-1-(4-methyl-1,4-diazepan-1-yl)ethanone with a chloro, methylamino, or aryl substituent alters hydrogen-bond donor capacity, basicity, and electrostatic surface, which directly impacts target binding, solubility, and metabolic stability [1]. The 1,4-diazepane scaffold itself is a validated privileged structure: it has been successfully deployed as the P4 moiety in nanomolar factor Xa inhibitors (e.g., YM-96765, IC50 = 6.8 nM) [2][3], as T-type calcium channel blockers [4], and as orexin receptor antagonists [5]. The specific 2-aminoethanone substitution pattern provides a primary amine handle for amide coupling, reductive amination, or urea formation, enabling late-stage diversification that is unavailable with N-methyl, N-aryl, or α-chloro congeners. Substitution to a closely related analog without quantitative validation therefore risks loss of the desired pharmacophore geometry, synthetic tractability, and ultimately target potency.

2-Amino-1-(4-methyl-1,4-diazepan-1-yl)ethanone (1042564-27-1) – Comparator-Based Quantitative Differentiation Evidence


Primary Amine vs. N-Methylamine: Hydrogen-Bond Donor Count and Physicochemical Divergence Differentiate 2-Amino-1-(4-methyl-1,4-diazepan-1-yl)ethanone from 2-(Methylamino)-1-(4-methyl-1,4-diazepan-1-yl)ethanone

The target compound possesses a primary amino group (-NH2) providing two hydrogen-bond donor (HBD) atoms, while its closest N-methyl analog, 2-(methylamino)-1-(4-methyl-1,4-diazepan-1-yl)ethanone, contains a secondary amine with only one HBD [1][2]. This single-atom difference alters physicochemical properties: the primary amine has a higher topological polar surface area (TPSA contribution) and greater aqueous solubility potential, crucial for CNS drug-likeness parameters where HBD ≤ 3 is desirable [3]. The N-methyl analog also carries increased steric bulk at the amine, which can impede covalent conjugation reactions (amide bond formation, urea synthesis) that are central to the target compound's utility as a synthetic intermediate.

Medicinal chemistry Fragment-based drug design Hydrogen-bond donor count

Amino vs. Chloro Substituent: Divergent Reactivity and Synthetic Versatility Differentiate the Aminoethanone from the Chloroethanone Analog (CAS 925591-13-5)

2-Chloro-1-(4-methyl-1,4-diazepan-1-yl)ethanone (CAS 925591-13-5) is the α-chloro analog of the target compound [1]. The chloro congener is an electrophilic alkylating agent suited for nucleophilic displacement reactions (SN2), whereas the target amino compound is a nucleophilic building block designed for acylation and reductive amination pathways. This fundamental mechanistic divergence precludes their interchangeability in parallel synthesis libraries: the chloro analog alkylates nucleophiles (amines, thiols, alcohols), while the amino analog acylates electrophiles (carboxylic acids, activated esters, isocyanates). For medicinal chemistry programs that require installation of a primary amine handle at the ethanone position – e.g., for subsequent elaboration to amides, sulfonamides, or guanidines – only the amino congener provides the correct functional group vector .

Synthetic chemistry Building block Nucleophilic substitution vs. acylation

4-Methyl-1,4-Diazepane Core: Class-Level Pharmacological Precedent in Factor Xa Inhibition (IC50 = 6.8 nM) Demonstrates Scaffold Privilege Absent in Piperazine or Azepane Analogs

The 1,4-diazepane ring represents a privileged scaffold in coagulation factor Xa (fXa) inhibitor design, where it was engineered as the P4 moiety to productively occupy the S4 aryl-binding domain of the fXa active site [1][2]. The optimized clinical candidate YM-96765 (compound 13), which incorporates an elaborated 1,4-diazepane P4 fragment, achieved an IC50 of 6.8 nM against fXa with effective oral antithrombotic activity and no prolongation of bleeding time [1]. When the 1,4-diazepane was replaced with a piperidine ring lacking the acetimidoyl moiety, a significant loss of potency was observed, confirming the specific contribution of the seven-membered diazepane geometry to target engagement [1]. While the target compound 2-amino-1-(4-methyl-1,4-diazepan-1-yl)ethanone is not itself the optimized inhibitor, it provides the identical 4-methyl-1,4-diazepane core that served as the synthetic entry point for this validated inhibitor series.

Factor Xa inhibition Anticoagulant 1,4-Diazepane scaffold Structure-activity relationship

Predicted Basicity (pKa 8.55) Places the Diazepane Tertiary Amine in a Favorable Range for Blood-Brain Barrier Penetration vs. More Basic Piperazine Analogs

The predicted pKa of the conjugate acid of the tertiary amine in the 4-methyl-1,4-diazepane ring is 8.55±0.29 . This value falls within the favorable range for CNS penetration (pKa ~6–9 for basic centers), as excessively basic amines (pKa > 10) are associated with poor passive BBB permeability due to extensive ionization at physiological pH [1]. In contrast, the unsubstituted piperazine ring (pKa ~9.8 for the first protonation) and homopiperazine (1,4-diazepane without N-methyl, pKa ~10–11) exhibit significantly higher basicity, potentially limiting their utility in CNS-targeted programs. The N-methyl substitution on the 4-methyl-1,4-diazepane core moderates the amine basicity, and the predicted pKa of 8.55 means approximately 6.6% of the amine is un-ionized at pH 7.4 (calculated by Henderson-Hasselbalch), which is consistent with passive membrane permeability [2].

CNS drug design pKa prediction Blood-brain barrier permeability Physicochemical property

Supplier Availability and Purity Profiles: MolCore (98% NLT), Leyan (98%), and Chemenu (97%) Enable Direct Procurement Without Custom Synthesis Compared to Lower-Purity or Discontinued Sources

The target compound is commercially available from multiple non-excluded vendors at specified purities: MolCore offers at NLT 98% purity under ISO certification ; Leyan lists at 98% purity (Catalog No. 1776492) ; and Chemenu supplies at 97% purity (Catalog No. CM291557) [1]. In contrast, the closely related analog 2-chloro-1-(4-methyl-1,4-diazepan-1-yl)ethanone (CAS 925591-13-5) is listed at 97% purity but has fewer active supplier listings, while the 4-methyl-1,4-diazepane parent fragment lacks the aminoethanone functional handle entirely. Importantly, the CymitQuimica listing (Ref. 10-F085048, brand: Fluorochem) is marked as a 'Discontinued product' , highlighting that not all catalog entries represent active supply. Among active suppliers, the target compound benefits from multiple independent sourcing options with purity specifications ≥97%.

Chemical procurement Building block supply Purity specification Vendor comparison

1,4-Diazepane vs. Piperazine Scaffold: Seven-Membered Ring Geometry Enables Distinct S4 Pocket Occupancy in Factor Xa and T-Type Calcium Channel Targets that Six-Membered Piperazine Cannot Replicate

The seven-membered 1,4-diazepane ring provides a distinct conformational profile compared to the six-membered piperazine: the additional methylene unit in the diazepane expands the N–N distance and alters the chair/twist-boat equilibrium, enabling binding poses that piperazine cannot access [1]. This geometric distinction has been exploited in multiple target classes: in factor Xa inhibitors, the 1,4-diazepane was specifically designed to span the S4 aryl-binding domain [2]; in T-type calcium channel blockers, compound 4s (incorporating a 1,4-diazepane) demonstrated selectivity over hERG and N-type calcium channels [3]; and in dual orexin receptor antagonists, the N,N-disubstituted 1,4-diazepane central constraint was essential for in vivo orexin signaling blockade [4]. Piperazine-based analogs in these series consistently underperformed, as the shorter N–N distance failed to achieve optimal occupancy of the target binding pockets. The target compound retains the full seven-membered 1,4-diazepane ring with the N4-methyl substituent pre-installed, providing a direct entry point to these validated pharmacophore geometries without requiring ring-expansion chemistry.

Scaffold hopping 1,4-Diazepane vs. piperazine T-type calcium channel Factor Xa Conformational analysis

2-Amino-1-(4-methyl-1,4-diazepan-1-yl)ethanone – Optimal Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Parallel Synthesis of Factor Xa or Anticoagulant-Focused Compound Libraries Using the 1,4-Diazepane P4 Scaffold

The 4-methyl-1,4-diazepane core of the target compound is the validated P4 moiety in nanomolar factor Xa inhibitors (YM-96765, IC50 = 6.8 nM) . The primary amino group on the ethanone spacer enables rapid diversification via amide coupling, sulfonamide formation, or reductive amination to generate focused libraries for coagulation cascade targets. This scenario leverages the class-level pharmacological precedent established in Section 3, Evidence Items 3 and 6. Programs using piperazine-based scaffolds for fXa inhibition should consider scaffold-hopping to this 1,4-diazepane building block based on the documented potency differential.

CNS Drug Discovery: Design of Brain-Penetrant Candidates Exploiting the Moderated Basicity (pKa 8.55) of the 4-Methyl-1,4-Diazepane Core

The predicted pKa of 8.55 for the diazepane tertiary amine places it within the optimal basicity window for CNS drug candidates (pKa 6–9), differentiating it from more basic piperazine (pKa ~9.8) and unsubstituted homopiperazine (pKa ~10–11) scaffolds . The 2-aminoethanone handle provides a synthetic attachment point for CNS-targeted pharmacophores such as orexin receptor antagonist motifs, which have been clinically validated on the 1,4-diazepane scaffold . This application is directly supported by Evidence Item 4 in Section 3.

Ion Channel Drug Discovery: T-Type Calcium Channel Blocker Lead Optimization Using the 4-Methyl-1,4-Diazepane Scaffold for hERG Selectivity

Published SAR demonstrates that 1,4-diazepane-based T-type calcium channel blockers (compound 4s) achieve selectivity over hERG and N-type calcium channels, a critical safety requirement for cardiovascular and neurological indications . The target compound provides the identical 4-methyl-1,4-diazepane core with a primary amine for late-stage functionalization, enabling rapid exploration of P1/P3 substituent effects while maintaining the privileged seven-membered ring geometry. This scenario is grounded in Evidence Items 3 and 6 of Section 3.

Chemical Procurement: Multi-Vendor Sourcing Strategy for Building Block Supply Assurance in Long-Running Medicinal Chemistry Programs

With at least three active suppliers (MolCore, Leyan, Chemenu) offering purity specifications of 97–98% and ISO-certified production at MolCore [1], the target compound benefits from competitive multi-vendor availability that reduces single-supplier dependency. The documented discontinuation of the Fluorochem-branded CymitQuimica listing underscores the value of maintaining relationships with multiple qualified vendors. For procurement teams planning multi-year library synthesis campaigns, this supply landscape provides risk mitigation versus single-source building blocks with limited inventory. This application is supported by Evidence Item 5 in Section 3.

Quote Request

Request a Quote for 2-Amino-1-(4-methyl-1,4-diazepan-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.